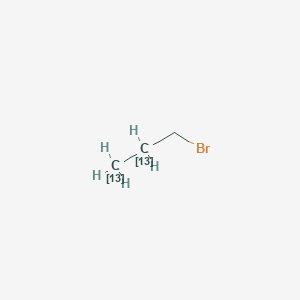

1-bromo(2,3-13C2)propane

Description

1-Bromo(2,3-13C2)propane is a stable isotopically labeled derivative of 1-bromopropane (n-propyl bromide), where carbons 2 and 3 are enriched with the non-radioactive isotope carbon-13 (13C). Its molecular formula is C3H7Br, with a molecular weight of approximately 125.0 g/mol (accounting for two 13C atoms) . Structurally, it consists of a propane backbone with a bromine atom at the terminal carbon (C1) and isotopic labeling at C2 and C3. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies, enabling researchers to track molecular pathways and reaction mechanisms with high precision .

The synthesis of this compound typically involves bromination of 13C-labeled precursors, such as propane or propene, under controlled conditions to ensure isotopic integrity.

Propriétés

Numéro CAS |

1173023-37-4 |

|---|---|

Formule moléculaire |

C3H7Br |

Poids moléculaire |

124.98 g/mol |

Nom IUPAC |

1-bromo(2,3-13C2)propane |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1+1,2+1 |

Clé InChI |

CYNYIHKIEHGYOZ-ZDOIIHCHSA-N |

SMILES isomérique |

[13CH3][13CH2]CBr |

SMILES canonique |

CCCBr |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1-bromo(2,3-13C2)propane peut être synthétisé par bromation du propane marqué isotopiquement. Le processus implique généralement les étapes suivantes :

Marquage isotopique du propane : Le propane est marqué avec du carbone-13 aux positions 2 et 3 à l'aide d'un précurseur tel que l'acétylène marqué au 13C.

Bromation : Le propane marqué est ensuite soumis à une bromation à l'aide de brome (Br2) en présence d'un initiateur radicalaire comme la lumière ultraviolette ou un peroxyde. La réaction est généralement effectuée à basse température pour contrôler la vitesse de réaction et la sélectivité.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires mais à plus grande échelle. Le processus implique :

Marquage isotopique en vrac : De grandes quantités de propane sont marquées isotopiquement à l'aide de méthodes efficaces et économiques.

Bromation contrôlée : La réaction de bromation est mise à l'échelle en utilisant des réacteurs industriels, en garantissant un contrôle précis des conditions de réaction pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound est utilisé dans plusieurs applications de recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres composés marqués isotopiquement. Il est également utilisé dans les études mécanistiques des réactions de substitution et d'élimination.

Biologie : Sert de sonde dans les études métaboliques pour suivre l'incorporation et la transformation des atomes de carbone dans les systèmes biologiques.

Médecine : Utilisé dans le développement de composés radiomarqués pour l'imagerie diagnostique et les applications thérapeutiques.

Industrie : Appliqué dans la production de produits chimiques et de matériaux spécialisés où le marquage isotopique est requis pour le contrôle de la qualité et l'optimisation des procédés.

Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets dépend de la réaction ou de l'application spécifique :

Substitution nucléophile : Implique l'attaque d'un nucléophile sur l'atome de carbone lié au brome, ce qui entraîne le déplacement de l'atome de brome.

Réactions d'élimination : Implique l'élimination d'un atome d'hydrogène et d'un atome de brome d'atomes de carbone adjacents, ce qui entraîne la formation d'une double liaison.

Applications biologiques : Les atomes de carbone marqués isotopiquement permettent de suivre les voies métaboliques et d'étudier les réactions catalysées par les enzymes.

Applications De Recherche Scientifique

1-Bromo(2,3-13C2)propane is utilized in several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other isotopically labeled compounds. It is also employed in mechanistic studies of substitution and elimination reactions.

Biology: Serves as a probe in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required for quality control and process optimization.

Mécanisme D'action

The mechanism by which 1-bromo(2,3-13C2)propane exerts its effects depends on the specific reaction or application:

Nucleophilic Substitution: Involves the attack of a nucleophile on the carbon atom bonded to bromine, leading to the displacement of the bromine atom.

Elimination Reactions: Involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of a double bond.

Biological Applications: The isotopically labeled carbon atoms allow for the tracking of metabolic pathways and the study of enzyme-catalyzed reactions.

Comparaison Avec Des Composés Similaires

1-Bromopropane (n-Propyl Bromide)

1-Bromopropane (CAS 106-94-5) shares the same molecular formula as the isotopically labeled variant but lacks 13C enrichment. It is widely used as a solvent and pharmaceutical intermediate . Its boiling point (71°C) and density (1.35 g/cm³) are nearly identical to the labeled compound, as isotopic substitution minimally affects these properties . However, safety concerns include neurotoxicity and reproductive hazards, necessitating strict handling protocols .

2-Bromopropane (Isopropyl Bromide)

2-Bromopropane (CAS 75-26-3) is a structural isomer with bromine at the central carbon. Its lower boiling point (59°C) and density (1.31 g/cm³) reflect reduced molecular symmetry compared to 1-bromopropane . Notably, it is a known impurity (≤0.05% by weight) in commercial 1-bromopropane and is classified as a suspected carcinogen due to its association with hematopoietic toxicity in occupational settings .

1-Bromo-3-chloropropane

This dihalogenated compound (CAS 109-70-6) contains both bromine and chlorine atoms, resulting in a higher molecular weight (157.44 g/mol) and density (1.60 g/cm³) . Its applications are niche, primarily serving as an intermediate in organic synthesis.

Research Findings and Implications

Isotopic Labeling in Metabolic Studies

While direct studies on this compound are absent in the provided evidence, analogous 13C-labeled compounds (e.g., [2,3-13C2]pyruvate and [1,3-13C2]acetoacetate) demonstrate the utility of isotopic labeling in tracing metabolic fluxes. For instance, [2,3-13C2]pyruvate generated from [1,2-13C2]glucose in Listeria monocytogenes enabled researchers to map glycolysis and TCA cycle activity .

Comparative Reactivity and Stability

The dihalogenated 1-bromo-3-chloropropane exhibits higher polarity and boiling point, making it less volatile but more reactive in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.